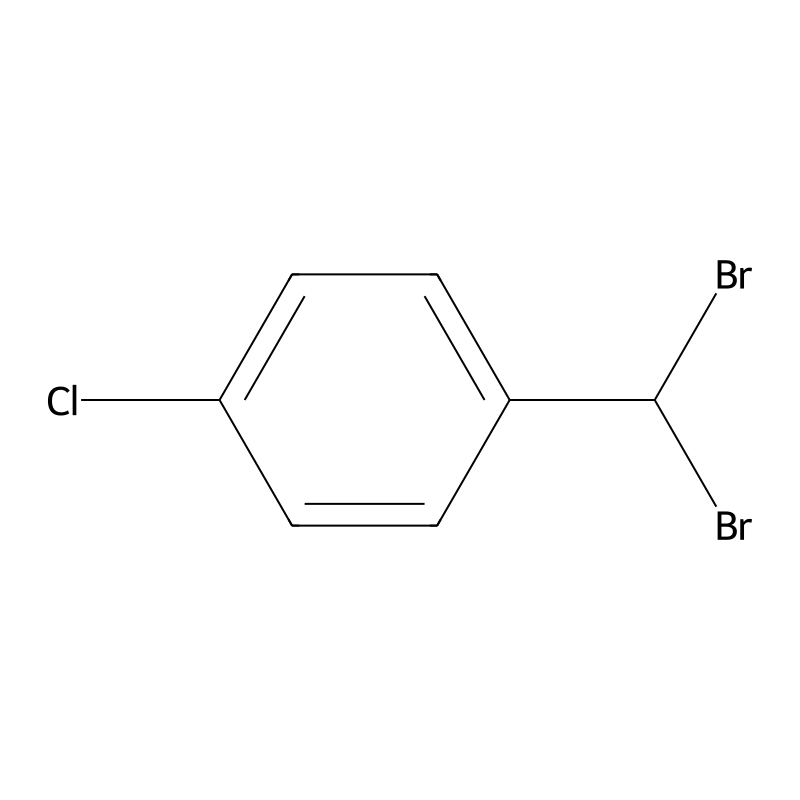

1-Chloro-4-(dibromomethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Intermediate in Organic Synthesis: The presence of a reactive halogen group (chlorine) and a dihalomethyl group (dibromomethyl) suggests 1-Chloro-4-(dibromomethyl)benzene could act as a building block in organic synthesis. The chlorine group could be involved in substitution reactions, while the dibromomethyl group might participate in further functionalization steps.

- Precursor for Medicinal Chemistry: The aromatic ring structure and halogenated groups are commonly found in pharmaceuticals. While there's no evidence of current use, researchers might explore 1-Chloro-4-(dibromomethyl)benzene as a starting material for synthesizing novel drug candidates.

1-Chloro-4-(dibromomethyl)benzene is an organic compound with the molecular formula CHBrCl. It features a benzene ring with a chlorine atom and a dibromomethyl group substituted at the para positions. This compound is notable for its unique structure, which combines both halogen substituents, leading to distinct chemical properties and reactivity patterns.

- Substitution Reactions: The chlorine or bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions. This allows for the formation of various derivatives depending on the nucleophile used.

- Oxidation Reactions: The dibromomethyl group can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

- Reduction Reactions: The compound can be reduced to produce less brominated or dehalogenated products, which may have different biological activities and chemical properties.

Synthetic Routes

1-Chloro-4-(dibromomethyl)benzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution:

- Bromination of 1-Chloro-4-Methylbenzene: This method involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction leads to the substitution of a hydrogen atom on the methyl group with a dibromomethyl group .

Industrial Production

In industrial settings, synthesis typically occurs under controlled conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, and reagent concentrations are optimized for large-scale production.

1-Chloro-4-(dibromomethyl)benzene has several applications across different fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Research: Investigated for its potential as a precursor in drug development due to its unique structure and reactivity.

- Specialty Chemicals Production: Utilized in creating various specialty chemicals and materials in industrial applications.

Studies on interaction mechanisms involving 1-chloro-4-(dibromomethyl)benzene focus on its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in biological pathways, including detoxification processes and modulation of signaling pathways within cells.

Several compounds share structural similarities with 1-chloro-4-(dibromomethyl)benzene. Here are some noteworthy comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Chloro-4-Methylbenzene | Chlorine atom substituted for one hydrogen | Contains only one halogen; simpler reactivity profile |

| 1-Bromo-4-(Dibromomethyl)Benzene | Bromine atom instead of chlorine | Greater potential for reactivity due to increased bromine |

| 1-Chloro-4-(Bromomethyl)Benzene | Bromomethyl group instead of dibromomethyl | Less sterically hindered than dibromomethyl |

Uniqueness

The uniqueness of 1-chloro-4-(dibromomethyl)benzene lies in its combination of both chlorine and dibromomethyl groups. This dual substitution results in distinct chemical reactivity not observed in similar compounds, allowing for specific reactions that can be exploited in synthetic chemistry and biological research.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive